molecular formula C17H18O2 B1283115 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 84392-26-7

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1283115
CAS No.: 84392-26-7
M. Wt: 254.32 g/mol
InChI Key: WYIJUURMGVBXEM-UHFFFAOYSA-N
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Description

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Reactions

Electrochemically induced SRN1 reactions highlight the use of derivatives of 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid. For instance, 3',5'-Di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl was obtained selectively from 1,4-dichlorobenzene and further substituted to give various compounds including 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid (Combellas et al., 1993).

Site-Selective Electrophilic Substitution

Unprotected biphenyl-2-carboxylic acid, related to this compound, can undergo site-selective electrophilic substitution. This process involves clean metalation with sec-butyllithium adjacent to the carboxylate, leading to products like fluorenone (Tilly et al., 2006).

Synthesis of Chromene Derivatives

Synthesis studies have explored the creation of 4H-chromene-2-carboxylic acid esters, which are significant for structural-activity relationship studies of antitumor antibiotics. One key intermediate synthesized is 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, related to the target compound (Li et al., 2013).

Polyamides Synthesis

Research on 4-tert-butylcatechol derivatives, closely related to this compound, reveals their use in synthesizing polyamides with flexible main-chain ether linkages. These polyamides exhibit significant solubility, thermal stability, and are used to form transparent, flexible films (Hsiao et al., 2000).

Phthalocyanine Synthesis

Novel phthalonitriles with structures including 4-(2-tert-butyl-4,5-dicyanophenylsulfonyl)benzene, closely related to this compound, have been synthesized. These compounds are used in creating substances applied in sensorics, smart materials production, and molecular magnets (Vashurin et al., 2018).

Solid-Phase Synthesis of Peptides

The compound 5-(4-hydroxyphenyl)-3,4-ethylenedioxythienyl alcohol (THAL), closely related to the target compound, is used as a linker for the solid-phase synthesis of peptide carboxylic acids. It's particularly beneficial for synthesizing sensitive peptides (Isidro-Llobet et al., 2008).

Mechanism of Action

The mechanism of action for similar compounds involves the formation of a complex with the halide, which improves the electrophilicity of the alkyl halide to progress the reaction .

Safety and Hazards

The safety data sheet for similar compounds like (4′-tert-Butyl[1,1′-biphenyl]-2-yl)acetic acid indicates that it is classified as Aquatic Chronic 4 . Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Properties

IUPAC Name

2-(4-tert-butylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIJUURMGVBXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545429
Record name 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84392-26-7
Record name 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84392-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester (33 g, ˜117 mmol) was taken up in a mixture of THF (100 mL), methanol (50 mL) and water (40 mL). Lithium hydroxide monohydrate (7.36 g, 176 mmol) was added and the reaction mixture was allowed to stir at room temperature for 3 days. The mixture was extracted three times with diethyl ether. The aqueous phase was then acidified using aq. 6N HCl and extracted three times with EtOAc. The combined EtOAc layers were dried over MgSO4, filtered and concentrated. The solid residue was triturated with hexane to afford the title compound as a white solid (18.7 g, 63%). 1H NMR (selected signals, DMSO-d6): 7.66 (dd, 1H), 7.53 (m, 1H), 7.41 (d, 2H), 7.25 (d, 2H), 1.29 (s 9H).
Name
4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Lithium hydroxide monohydrate
Quantity
7.36 g
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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